6-Amino-5-chloropyridin-2-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Amino-5-chloropyridin-2-OL is a chemical compound with the molecular formula C5H5ClN2O It is a derivative of pyridine, characterized by the presence of an amino group at the 6th position, a chlorine atom at the 5th position, and a hydroxyl group at the 2nd position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-5-chloropyridin-2-OL can be achieved through several methods. One common approach involves the oxyfunctionalization of pyridine derivatives using whole cells of Burkholderia sp. MAK1. This method is attractive due to its regioselectivity and efficiency in converting pyridin-2-amines and pyridin-2-ones into their 5-hydroxy derivatives .
Industrial Production Methods
Industrial production of this compound typically involves the use of chemical synthesis methods. These methods often include the use of specific reagents and catalysts to achieve the desired functionalization of the pyridine ring. The process may involve multiple steps, including chlorination, amination, and hydroxylation, to introduce the necessary functional groups.
Chemical Reactions Analysis
Types of Reactions
6-Amino-5-chloropyridin-2-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different aminopyridine derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic conditions.
Major Products Formed
The major products formed from these reactions include various hydroxylated, aminated, and substituted pyridine derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
6-Amino-5-chloropyridin-2-OL has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological assays.
Medicine: It is a precursor in the synthesis of drugs with antimicrobial, antifungal, and anti-inflammatory properties.
Industry: The compound is utilized in the production of dyes, herbicides, and other industrial chemicals
Mechanism of Action
The mechanism of action of 6-Amino-5-chloropyridin-2-OL involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes, depending on its structural modifications. It may also interact with nucleic acids and proteins, affecting their function and stability. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-chloropyridine: Similar structure but lacks the hydroxyl group at the 2nd position.
6-Chloropyridin-2-ol: Similar structure but lacks the amino group at the 6th position.
2-Amino-6-chloropyrazine: Contains a pyrazine ring instead of a pyridine ring .
Uniqueness
6-Amino-5-chloropyridin-2-OL is unique due to the presence of both an amino group and a hydroxyl group on the pyridine ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C5H5ClN2O |
---|---|
Molecular Weight |
144.56 g/mol |
IUPAC Name |
6-amino-5-chloro-1H-pyridin-2-one |
InChI |
InChI=1S/C5H5ClN2O/c6-3-1-2-4(9)8-5(3)7/h1-2H,(H3,7,8,9) |
InChI Key |
NJEHGQVFCOPCKB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)NC(=C1Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.